N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide
Description
This compound features a thieno[3,2-d]pyrimidine-2,4-dione core substituted at position 3 with a 4-fluoro-3-methylphenyl group. The acetamide moiety is attached via a methylene bridge to the 1-position of the heterocycle, with a 3,4-dimethoxyphenethyl side chain extending from the nitrogen atom. The fluorine and methyl groups enhance lipophilicity and metabolic stability, while the dimethoxy aromatic moiety may influence receptor binding .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN3O5S/c1-15-12-17(5-6-18(15)26)29-24(31)23-19(9-11-35-23)28(25(29)32)14-22(30)27-10-8-16-4-7-20(33-2)21(13-16)34-3/h4-7,9,11-13,19,23H,8,10,14H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQIIZYLNQCWFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)C3C(C=CS3)N(C2=O)CC(=O)NCCC4=CC(=C(C=C4)OC)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound based on various studies and findings.
Chemical Structure
The compound features several notable structural components:
- Dimethoxyphenyl group : This moiety is known for its influence on pharmacological properties.
- Thieno[3,2-d]pyrimidine core : A heterocyclic structure that contributes to various biological activities.
- Fluoro and methyl substitutions : These modifications can enhance the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Several studies have demonstrated the compound's potential as an anticancer agent:
- Cell Line Studies : In vitro tests on various cancer cell lines have shown significant growth inhibition. For instance, a study indicated that compounds with similar structures exhibited IC50 values in the low micromolar range against human colorectal cancer cell lines (HT29) .
- Mechanism of Action : The anticancer activity is attributed to the inhibition of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis. By inhibiting this enzyme, the compound may prevent cancer cell proliferation .
Antibacterial Activity
The antibacterial properties of related compounds have also been investigated:
- Gram-positive and Gram-negative Bacteria : Compounds similar to this compound have shown promising results against various bacterial strains. The presence of electron-withdrawing groups enhances antibacterial efficacy .
Research Findings and Case Studies
A detailed examination of related studies provides insights into the biological activity of this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Variations
A. Thieno[2,3-d]pyrimidin-4-one Derivatives
- N-(2,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide (): Core: Thieno[2,3-d]pyrimidin-4-one (vs. thieno[3,2-d]pyrimidine-2,4-dione in the target compound). Substituents: 3-Ethyl, 5,6-dimethyl (electron-donating groups) vs. 3-(4-fluoro-3-methylphenyl) (electron-withdrawing fluorine). Linkage: Acetamide connected via a sulfur bridge (thioether) vs. direct methylene linkage. Pharmacological Implications: The sulfur bridge may reduce metabolic stability compared to the target compound’s methylene linkage .
B. Pyrido-Thieno-Pyrimidinone Derivatives
- N-(7-Methyl-2-phenylamino-tetrahydro-pyrido-thieno-pyrimidin-4-on-3-yl)acetamide (): Core: Fused pyrido-thieno-pyrimidinone with a tetrahydro ring system. Substituents: Phenylamino group at position 2 and methyl at position 5. Synthesis: Acetylation of an amine intermediate under mild conditions (73% yield) .
Substituent and Functional Group Variations
A. Aromatic Ring Modifications
- N-[2-(3,4-dimethoxyphenyl)ethyl] vs.
B. Fluorine Substituents
Physicochemical and Pharmacokinetic Properties
Preparation Methods
Cyclocondensation of Aminothiophene Derivatives
Aminothiophene precursors undergo cyclization with carbonyl reactants to form the pyrimidine ring. For example:
- Formamide-mediated cyclization : Heating 3-amino-4-carboxamidothiophene derivatives with excess formamide at 150–180°C yields 2,4-dioxo-thieno[3,2-d]pyrimidines. This method achieves yields of 60–97% but requires stringent temperature control to prevent decomposition.
- Urea/thiourea cyclization : Reacting 3-aminothiophene-2-carboxamide with urea in polyphosphoric acid (PPA) at 120°C generates the dione ring. Thiourea derivatives produce thioxo analogs, necessitating subsequent oxidation.
Synthesis of the Acetamide Side Chain
The N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide moiety is prepared via sequential reactions.
Synthesis of 3,4-Dimethoxyphenylethylamine
Acetamide Formation
The amine is coupled to a carboxylic acid derivative via:
- Schotten-Baumann reaction : Reacting 2-(3,4-dimethoxyphenyl)ethylamine with chloroacetyl chloride in dichloromethane (DCM) and triethylamine (Et₃N) yields the chloroacetamide intermediate.
- Activated ester coupling : Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to conjugate the acid to the amine.
Final Coupling of Thienopyrimidine and Acetamide Moieties
The chloroacetamide intermediate undergoes nucleophilic substitution with the thienopyrimidine core:
- Deprotonation : The thienopyrimidine-2,4-dione is treated with NaH in tetrahydrofuran (THF) to generate a nucleophilic enolate at position 1.
- Alkylation : Reaction with chloroacetamide at 60°C for 12 hours affords the target compound. Purification via silica gel chromatography (eluent: ethyl acetate/hexane) yields 65–78%.
Optimization and Analytical Validation
Reaction Condition Optimization
Spectroscopic Characterization
- ¹H NMR : Key signals include δ 7.54 (d, J = 8.0 Hz, aromatic H), 3.85 (s, OCH₃), and 2.35 (s, CH₃).
- LC-MS : Molecular ion peak at m/z 499.6 [M+H]⁺ confirms the molecular formula C₂₅H₂₆FN₃O₅S.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Q & A
Q. Core methodologies :
- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and confirms substituent positions .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 507.15) and fragmentation patterns .
- IR spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .
Basic: Which structural features drive its biological activity?
Key pharmacophores include:
- Thieno[3,2-d]pyrimidine core : Enables π-π stacking with enzyme active sites (e.g., kinases) .
- 4-Fluoro-3-methylphenyl group : Enhances lipophilicity and target selectivity via halogen bonding .
- 3,4-Dimethoxyphenethyl side chain : Modulates solubility and membrane permeability .
Comparative studies show that removing the fluorine or methoxy groups reduces potency by >50% in enzyme inhibition assays .
Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?
Q. Methodological approach :
- Analog synthesis : Systematically modify substituents (e.g., replace fluorine with chlorine or methoxy with ethoxy) .
- Biological assays : Test analogs against target enzymes (e.g., tyrosine kinases) using fluorescence polarization or SPR .
- Computational modeling : Perform docking studies (AutoDock Vina) to predict binding affinities and guide design .
Example : A methyl-to-ethyl substitution on the phenyl ring improved IC₅₀ by 3-fold in kinase inhibition .
Advanced: How to resolve contradictions in reported biological activity data?
Q. Strategies :
- Orthogonal assays : Validate antimicrobial activity using both broth microdilution (MIC) and time-kill curves, as discrepancies may arise from assay sensitivity .
- Standardized protocols : Control variables like cell line passage number (e.g., HeLa vs. MCF-7) and serum concentration in cytotoxicity studies .
- Meta-analysis : Compare datasets from multiple labs using tools like Prism to identify outlier results .
Advanced: What computational methods elucidate its mechanism of action?
Q. Key tools :
- Molecular dynamics (MD) simulations : Analyze stability of ligand-enzyme complexes (e.g., 100 ns trajectories in GROMACS) .
- QSAR models : Use MOE or Schrodinger to correlate electronic parameters (e.g., logP, polar surface area) with activity .
- Free energy calculations : Predict binding energies (MM-PBSA/GBSA) for lead optimization .
Advanced: How to address solubility challenges in formulation studies?
Q. Experimental solutions :
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility (>1 mg/mL) .
- Salt formation : Test hydrochloride or mesylate salts via pH titration .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .
Advanced: What in vitro assays validate target enzyme interactions?
Q. Recommended protocols :
- Kinase inhibition : Use ADP-Glo™ assay with recombinant EGFR or VEGFR2 .
- CYP450 inhibition : Screen for metabolic stability using human liver microsomes and LC-MS/MS .
- Receptor binding : Conduct competitive ELISA for GPCR targets (e.g., adenosine A₂A receptor) .
Comparative Table: Structural Analogs and Activity Profiles
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
